Dextrin
Overview
Description
Dextrin is a group of low-molecular-weight carbohydrates produced by the hydrolysis of starch and glycogen. These compounds are mixtures of polymers of D-glucose units linked by α-(1→4) or α-(1→6) glycosidic bonds . Dextrins can be produced from starch using enzymes like amylases or by applying dry heat under acidic conditions (pyrolysis or roasting) . They are white, yellow, or brown powders that are partially or fully water-soluble, yielding optically active solutions of low viscosity .
Mechanism of Action
Target of Action
Dextrin, a group of low-molecular-weight carbohydrates produced by the hydrolysis of starch , primarily targets the gastrointestinal microbiota . It acts as a prebiotic, promoting the growth and proliferation of beneficial bacteria that reside in the large intestine . The primary targets include bacteria such as Lactobacillus and Bifidobacterium , which play a crucial role in maintaining gut health.
Mode of Action
This compound interacts with its targets by serving as a source of carbon for the growth of intestinal bacteria . It enhances the viability of probiotic strains of Lactobacillus and Bifidobacterium spp. and decreases the growth of other intestinal strains . In preclinical studies, the mechanism of action is thought to be related to the blockage of the uptake of tissue plasminogen activator by mannose-binding receptors, enhancing endogenous fibrinolysis .
Biochemical Pathways
This compound affects several biochemical pathways. It acts as a prebiotic, altering the gut microbiota and promoting the production of short-chain fatty acids (SCFAs) . SCFAs are metabolic end products of anaerobic fermentation and play a crucial role in maintaining gut health. This compound also influences the insulin signaling pathway and the fatty acid β oxidation pathway .
Pharmacokinetics (ADME Properties)
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are complex and can vary based on the specific type of this compound and the individual’s physiology . This compound is generally well-absorbed and distributed throughout the body. It is metabolized by various enzymes and excreted through the kidneys . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the gut microbiota. This compound promotes the growth of beneficial bacteria, leading to an increase in the production of SCFAs . These SCFAs have numerous beneficial effects, including promoting gastrointestinal barrier integrity, lowering inflammation, and increasing resistance to pathogen invasion . Furthermore, this compound conjugation has been shown to alter the mechanism of cell death by colistin, from necrosis to caspase 3/7-dependent apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut environment, including the pH and the presence of other bacteria, can affect the action of this compound . Additionally, habitual fiber intake can influence the effects of this compound. Individuals with lower fiber intake may see more significant effects from this compound supplementation .
Preparation Methods
Dextrins can be prepared through various methods:
Enzymatic Hydrolysis: This method involves using enzymes like amylases to break down starch into dextrins.
Acid Hydrolysis: Starch is treated with hydrochloric acid, resulting in the formation of dextrins.
Heat Treatment: Starch is heated under acidic conditions (pyrolysis or roasting) to produce dextrins.
Industrial production of dextrins often involves a multi-step process including drying, heating, reacting, and cooling . The B&P Littleford process, for example, produces dextrin in a single vessel, improving conversion efficiencies and production rates .
Chemical Reactions Analysis
Dextrins undergo various chemical reactions, including:
Esterification: Dextrins can be esterified using trifluoroacetic anhydride/carboxylic acid, resulting in fully-acylated dextrin esters.
Hydrolysis: Dextrins are produced by the hydrolysis of starch using acid, enzymes, or a combination of both.
Oxidation and Reduction: While specific oxidation and reduction reactions of dextrins are less commonly discussed, they can undergo these reactions under appropriate conditions.
Common reagents used in these reactions include hydrochloric acid for hydrolysis and trifluoroacetic anhydride for esterification . Major products formed from these reactions include this compound esters and various oligosaccharides .
Scientific Research Applications
Dextrins have a wide range of applications in scientific research:
Chemistry: Dextrins are used as adhesives, binders, and thickeners in various chemical processes.
Medicine: Dextrins are used in drug formulations as carriers and stabilizers.
Industry: Dextrins are used in the food industry as thickening agents, in bakery products to enhance texture and browning, and as binding agents in batters and coatings.
Comparison with Similar Compounds
Dextrins are often compared with other polysaccharides like cyclodextrins and maltodextrins:
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic cavity that can encapsulate other molecules. .
Maltodextrins: These are short-chain starch sugars used as food additives.
Dextrins are unique in their ability to form gels and bind water, making them particularly useful as thickeners and stabilizers in various applications .
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17?,18?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGDTMLNYKFZSV-MRCIVHHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Dextrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13686 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Dextrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006857 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
9004-53-9 | |
Record name | Dextrin | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dextrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Dextrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006857 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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